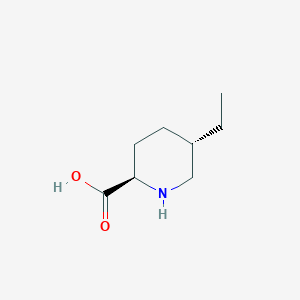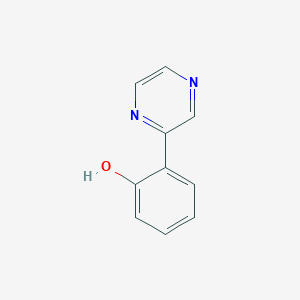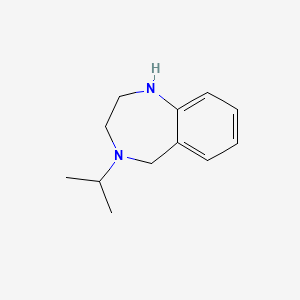![molecular formula C40H65N3O2 B14243143 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid CAS No. 189458-21-7](/img/structure/B14243143.png)
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a didodecylamino group, which includes a long alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires optimization of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient and cost-effective production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Its chemical properties are exploited in the development of advanced materials and coatings.
作用機序
The mechanism of action of 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the didodecylamino group can interact with lipid membranes or proteins. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-(Dodecylamino)phenol: This compound shares the didodecylamino group but lacks the diazenyl group, resulting in different chemical properties and applications.
4-(4-{(E)-[4-(Dodecylamino)phenyl]diazenyl}phenyl)butanoic acid: A similar compound with a shorter alkyl chain, which may affect its solubility and reactivity.
Uniqueness
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid is unique due to its combination of a long alkyl chain and a diazenyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and the ability to participate in specific electron transfer reactions, making it valuable for various scientific applications.
特性
CAS番号 |
189458-21-7 |
|---|---|
分子式 |
C40H65N3O2 |
分子量 |
620.0 g/mol |
IUPAC名 |
4-[4-[[4-(didodecylamino)phenyl]diazenyl]phenyl]butanoic acid |
InChI |
InChI=1S/C40H65N3O2/c1-3-5-7-9-11-13-15-17-19-21-34-43(35-22-20-18-16-14-12-10-8-6-4-2)39-32-30-38(31-33-39)42-41-37-28-26-36(27-29-37)24-23-25-40(44)45/h26-33H,3-25,34-35H2,1-2H3,(H,44,45) |
InChIキー |
ZLBCTZYITLIRGG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


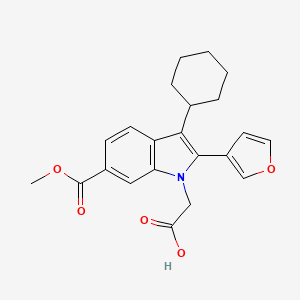
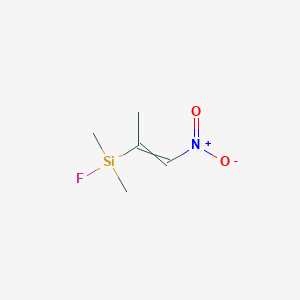
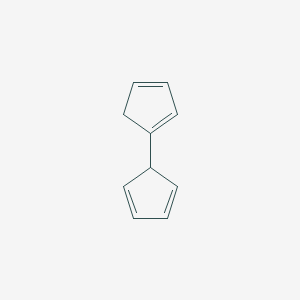
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
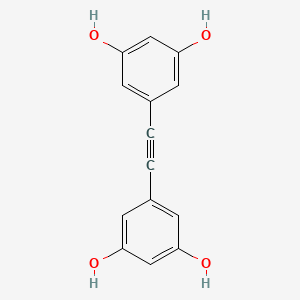
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)

![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
